2-(2,4-Dimethoxyphenyl)-4,6-dimethoxy-5-(3-methylbutyl)-1-benzofuran
Description
Systematic Nomenclature and IUPAC Conventions
The compound’s systematic name, assigned following IUPAC guidelines, is 2-(2,4-dimethoxyphenyl)-4,6-dimethoxy-5-(3-methylbutyl)-1-benzofuran . This nomenclature reflects its benzofuran core substituted with methoxy groups at positions 4 and 6, a 3-methylbutyl chain at position 5, and a 2,4-dimethoxyphenyl group at position 2. The CAS registry number 3044-42-6 uniquely identifies this molecule in chemical databases.
Table 1: Key Identifiers
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| CAS Number | 3044-42-6 |
| Molecular Formula | C23H28O5 |
| Molecular Weight | 384.5 g/mol |
Molecular Architecture and Stereochemical Considerations
The compound features a benzofuran ring system fused to a substituted phenyl group. Key structural elements include:
- A benzofuran core with oxygen bridging positions 1 and 2.
- Methoxy groups (-OCH3) at positions 4 and 6 of the benzofuran ring.
- A 3-methylbutyl chain (-CH2CH(CH2CH3)2) at position 5.
- A 2,4-dimethoxyphenyl group attached to position 2 of the benzofuran ring.
The 3-methylbutyl side chain introduces potential stereoisomerism due to its branched structure. However, no specific stereochemical data or enantiomeric forms have been reported in the literature.
Crystallographic Analysis and Solid-State Packing Behavior
X-ray crystallographic data for this compound remains unavailable in public databases. The absence of structural studies limits insights into its solid-state packing behavior, bond angles, and intermolecular interactions. Computational modeling or experimental diffraction studies would be required to elucidate these properties.
Spectroscopic Fingerprinting (NMR, IR, MS)
While detailed experimental spectra are not provided in the available sources, the molecular structure allows for theoretical predictions of key spectroscopic features:
Nuclear Magnetic Resonance (NMR):
- 1H NMR : Signals for aromatic protons (δ 6.5–7.5 ppm), methoxy groups (δ ~3.8 ppm), and aliphatic protons in the 3-methylbutyl chain (δ 0.8–1.6 ppm).
- 13C NMR : Peaks corresponding to carbonyl carbons (if present), aromatic carbons, and methoxy/alkyl carbons.
Infrared (IR) Spectroscopy:
- Strong absorption bands for C-O-C stretching (1,050–1,250 cm-1) from methoxy groups.
- Aromatic C=C stretching (~1,600 cm-1).
Mass Spectrometry (MS):
- A molecular ion peak at m/z 384.5 corresponding to the molecular weight.
- Fragmentation patterns likely include loss of methoxy groups (-31 Da) and cleavage of the 3-methylbutyl chain.
Table 2: Predicted Spectroscopic Data
| Technique | Key Features |
|---|---|
| 1H NMR | Aromatic protons, methoxy, alkyl signals |
| IR | C-O-C, aromatic C=C stretches |
| MS | Molecular ion at m/z 384.5 |
Properties
CAS No. |
66056-44-8 |
|---|---|
Molecular Formula |
C23H28O5 |
Molecular Weight |
384.5 g/mol |
IUPAC Name |
2-(2,4-dimethoxyphenyl)-4,6-dimethoxy-5-(3-methylbutyl)-1-benzofuran |
InChI |
InChI=1S/C23H28O5/c1-14(2)7-9-17-20(26-5)13-22-18(23(17)27-6)12-21(28-22)16-10-8-15(24-3)11-19(16)25-4/h8,10-14H,7,9H2,1-6H3 |
InChI Key |
WYSPGMKKXFVMMF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCC1=C(C=C2C(=C1OC)C=C(O2)C3=C(C=C(C=C3)OC)OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthesis of Key Intermediates
- Starting Materials: 2,4-dimethoxybenzaldehyde and appropriately substituted phenyl or alkyl precursors are used to build the aromatic framework.
- Formation of Diaryl Ketones: Grignard reactions or other nucleophilic additions to aldehydes yield diaryl ketones, which serve as precursors for benzofuran ring formation.
- Preparation of Benzyl Ethers: Phenolic intermediates are converted to benzyl ethers via deprotonation (e.g., with sodium hydride) followed by alkylation with benzyl halides, facilitating subsequent cyclization steps.
Benzofuran Ring Formation
- Intramolecular Cyclization: The benzofuran core is formed by intramolecular cyclization of keto benzyl ethers under basic conditions, often involving lithium tetramethylpiperidide (LiTMP) or copper/palladium-catalyzed processes.
- Dehydration: Acid-catalyzed dehydration (e.g., with p-toluenesulfonic acid) converts intermediate hydroxy compounds into the benzofuran ring system.
Introduction of the 3-Methylbutyl Side Chain
- The 3-methylbutyl (isopentyl) substituent at the 5-position is typically introduced via alkylation reactions using appropriate alkyl halides under reflux conditions in polar aprotic solvents such as acetonitrile.
- Alternatively, side chain introduction can be achieved by using substituted phenyl precursors bearing the alkyl group prior to cyclization.
Purification and Characterization
- Crude products are purified by recrystallization from ethanol or by flash chromatography using chloroform-methanol or ethyl acetate-hexane solvent systems.
- Characterization includes melting point determination, IR spectroscopy, and NMR analysis to confirm the structure and purity.
| Step | Reaction Type | Reagents/Conditions | Outcome/Notes |
|---|---|---|---|
| 1 | Formation of diaryl ketone | Grignard reagent + 2,4-dimethoxybenzaldehyde | Key intermediate for benzofuran synthesis |
| 2 | Benzyl ether formation | NaH, benzyl bromide, DMF, 0–23 °C | Protects phenol, facilitates cyclization |
| 3 | Intramolecular cyclization | LiTMP or Cu/Pd catalyst, reflux in DMF | Formation of benzofuran ring |
| 4 | Dehydration | p-TsOH·H2O, reflux | Aromatization to benzofuran core |
| 5 | Alkylation (side chain addition) | Alkyl halide, acetonitrile, reflux | Introduction of 3-methylbutyl substituent |
| 6 | Purification | Recrystallization or flash chromatography | Isolation of pure target compound |
- Yields for benzofuran ring formation from keto benzyl ethers typically range from 71% to 85%, depending on substrate sensitivity and reaction conditions.
- Alkylation steps under reflux with sodium acetate or sodium hydride provide moderate to good yields (~48% to 85%) for substituted benzofurans.
- Copper-catalyzed cyclization methods offer efficient ring closure with yields around 80% and are applicable to electron-rich aromatic substrates.
The preparation of 2-(2,4-Dimethoxyphenyl)-4,6-dimethoxy-5-(3-methylbutyl)-1-benzofuran involves a multi-step synthetic route combining classical organic transformations such as Grignard additions, benzyl ether formation, intramolecular cyclization, dehydration, and alkylation. The methodologies leverage both traditional and catalytic approaches to achieve high regioselectivity and yield. The detailed procedures and reaction conditions have been optimized in related benzofuran syntheses and can be adapted to this compound with careful control of reaction parameters.
Chemical Reactions Analysis
2-(2,4-Dimethoxyphenyl)-5-isopentyl-4,6-dimethoxybenzofuran can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Common reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used to reduce specific functional groups within the compound.
Substitution: Electrophilic aromatic substitution reactions can occur, especially at positions ortho and para to the methoxy groups, using reagents like halogens or nitrating agents. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Anticancer Activity
Benzofuran derivatives have been extensively studied for their anticancer properties. Research indicates that compounds similar to 2-(2,4-Dimethoxyphenyl)-4,6-dimethoxy-5-(3-methylbutyl)-1-benzofuran exhibit selective toxicity towards various cancer cell lines.
- Mechanism of Action : The compound may induce apoptosis in cancer cells through the modulation of signaling pathways associated with cell survival and proliferation.
- Case Studies :
- A study demonstrated that derivatives with similar structures showed significant cytotoxic effects against leukemia cells (IC₅₀ values ranging from 10 to 20 μM) .
- In vivo studies have shown that these compounds can inhibit tumor growth in murine models without significant toxicity to normal tissues .
Neuroprotective Effects
Research has indicated potential neuroprotective benefits associated with benzofuran derivatives.
- Mechanism : The compound may exhibit cholinesterase inhibitory activity, which is beneficial in the context of neurodegenerative diseases such as Alzheimer's.
- Case Studies :
Antimicrobial Properties
Benzofuran derivatives have also been evaluated for their antimicrobial activities.
- Activity Spectrum : Preliminary studies suggest effectiveness against both Gram-positive and Gram-negative bacteria.
- Minimum Inhibitory Concentration (MIC) values for similar compounds have been reported as follows:
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These results indicate the potential for developing new antimicrobial agents based on this class of compounds .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of benzofuran derivatives. Variations in substitution patterns on the benzofuran ring significantly influence biological activity.
Mechanism of Action
The mechanism by which 2-(2,4-Dimethoxyphenyl)-5-isopentyl-4,6-dimethoxybenzofuran exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The methoxy groups and the benzofuran core play crucial roles in these interactions, influencing the compound’s binding affinity and specificity. Pathways involved may include signal transduction, metabolic processes, and gene expression regulation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with benzofuran derivatives and other structurally related molecules, emphasizing substituent effects and pharmacological implications.
Structural and Functional Analogues
A. 2-(4-Bromobenzoyl)-3-methyl-4,6-dimethoxybenzofuran (BMDB)
- Core : Benzofuran with methoxy groups at positions 4 and 6.
- Substituents :
- 4-Bromobenzoyl group at position 2.
- Methyl group at position 3.
- Key Activities: Exhibits dose-dependent antinociception in murine models (e.g., formalin, capsaicin tests). 15–100× more potent than aspirin/acetaminophen but 2–50× less potent than morphine.
Comparison :
- The target compound replaces BMDB’s bromobenzoyl group with a 2,4-dimethoxyphenyl group , which may reduce electron-withdrawing effects and alter receptor binding.
- The 3-methylbutyl chain at position 5 (vs.
B. 5-Bromo-2,4,6-trimethyl-3-phenylsulfinyl-1-benzofuran
- Core : Benzofuran with methyl groups at positions 2, 4, and 6.
- Substituents :
- Bromo at position 5.
- Phenylsulfinyl at position 3.
Comparison :
- The target compound’s methoxy groups (vs. methyl in this analogue) may improve solubility and hydrogen-bonding capacity.
C. Pyrido-Pyrimidinone Derivatives with Dimethoxyphenyl Groups
- Examples :
- 2-(2,4-Dimethoxyphenyl)-7-(piperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one.
- Key Features: Heterocyclic core (pyrido-pyrimidinone) instead of benzofuran. Dimethoxyphenyl groups at position 2.
Comparison :
- The benzofuran core (target compound) vs. pyrido-pyrimidinone alters electron distribution and possible binding motifs (e.g., oxygen vs. nitrogen).
Substituent-Driven Pharmacological Trends
Methoxy Groups :
- Enhance solubility and enable interactions with polar residues in biological targets.
- In BMDB, 4,6-dimethoxy groups are critical for antinociceptive activity .
Alkyl Chains :
- 3-Methylbutyl (target compound) vs.
Aromatic Substituents :
- 2,4-Dimethoxyphenyl (target) vs. 4-bromobenzoyl (BMDB): Bromine’s electron-withdrawing effect may enhance electrophilic reactivity, while methoxy groups donate electrons, stabilizing resonance structures.
Data Table: Structural and Functional Comparison
*Calculated based on formula C₂₄H₂₈O₅.
Biological Activity
The compound 2-(2,4-dimethoxyphenyl)-4,6-dimethoxy-5-(3-methylbutyl)-1-benzofuran , with CAS No. 66056-44-8 , is a benzofuran derivative that has garnered interest for its potential biological activities. This article reviews the biological properties of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C23H28O5
- Molecular Weight : 384.465 g/mol
- Chemical Structure : The compound features a benzofuran core substituted with methoxy and alkyl groups, which may influence its biological activity.
Biological Activity Overview
Research on benzofuran derivatives has indicated a wide range of biological activities, including antinociceptive, antitumor, and antimicrobial properties. The specific activities of this compound are summarized below.
Antinociceptive Activity
Studies have shown that certain benzofuran derivatives exhibit significant antinociceptive effects. For instance, related compounds have been tested in various nociception models:
- Models Used : Acetic acid-induced abdominal constriction, formalin test, hot-plate test.
- Findings : Compounds similar to the target compound demonstrated dose-dependent pain relief comparable to established analgesics like aspirin and morphine .
Antitumor Activity
Benzofuran derivatives have also been evaluated for their potential anticancer properties:
- Cell Lines Tested : Human lung cancer cell lines A549, HCC827, and NCI-H358.
- Mechanism : These compounds may inhibit cell proliferation through DNA interaction and enzyme inhibition.
- Results : Some derivatives showed promising results in reducing cell viability in vitro, suggesting potential as anticancer agents .
Antimicrobial Activity
The antimicrobial potential of benzofuran derivatives has been explored against various pathogens:
- Pathogens Tested : Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli.
- Results : Certain compounds exhibited significant antibacterial activity, indicating their potential use in treating infections .
Data Table of Biological Activities
Case Studies
- Antinociceptive Study :
- Antitumor Evaluation :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
